2-((2,6-Dichlorophenyl)amino)benzaldehyde

Catalog No.
S1553225
CAS No.
22121-58-0
M.F
C13H9Cl2NO
M. Wt
266.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,6-Dichlorophenyl)amino)benzaldehyde

CAS Number

22121-58-0

Product Name

2-((2,6-Dichlorophenyl)amino)benzaldehyde

IUPAC Name

2-(2,6-dichloroanilino)benzaldehyde

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

InChI

InChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-8,16H

InChI Key

MILOIOYXRHLAAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)NC2=C(C=CC=C2Cl)Cl

Synonyms

N-(2,6-Dichlorophenyl)anthranilaldehyde; 2-(2,6-Dichloroanilino)benzaldehyde

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC2=C(C=CC=C2Cl)Cl

Impurity in Pharmaceutical Research:

2-((2,6-Dichlorophenyl)amino)benzaldehyde is primarily encountered in scientific research as an impurity in the production of the anti-inflammatory drug diclofenac. [, ] The presence and concentration of this impurity is crucial for ensuring the safety and quality of the final pharmaceutical product. [] Researchers develop and employ analytical methods to detect and quantify this impurity in diclofenac, ensuring adherence to regulatory guidelines. []

2-((2,6-Dichlorophenyl)amino)benzaldehyde is an organic compound with the molecular formula C₁₃H₉Cl₂N O. It features a benzaldehyde functional group attached to an amino group, which is further substituted with a dichlorophenyl moiety. This compound is recognized as an impurity associated with Diclofenac Sodium, a widely used non-steroidal anti-inflammatory drug. The presence of chlorine atoms in the structure enhances its biological activity and potential pharmacological properties .

The reactivity of 2-((2,6-Dichlorophenyl)amino)benzaldehyde can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can react with electrophiles.
  • Aldol Condensation: The aldehyde group can undergo aldol condensation under basic conditions, leading to the formation of β-hydroxy aldehydes or ketones.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

2-((2,6-Dichlorophenyl)amino)benzaldehyde exhibits notable biological activity due to its structural similarity to Diclofenac. Studies indicate that it may possess anti-inflammatory and analgesic properties. Its chlorine substituents contribute to enhanced interactions with biological targets, potentially influencing enzyme inhibition and receptor binding .

Several methods have been developed for synthesizing 2-((2,6-Dichlorophenyl)amino)benzaldehyde:

  • Amination of Benzaldehyde: This method involves the reaction of 2,6-dichloroaniline with benzaldehyde in the presence of an acid catalyst.

    Reaction:
    C6H5CHO+C6H3(Cl)2NH2C13H9Cl2NO+H2O\text{C}_6\text{H}_5\text{CHO}+\text{C}_6\text{H}_3(\text{Cl})_2\text{NH}_2\rightarrow \text{C}_{13}\text{H}_9\text{Cl}_2\text{N}\text{O}+\text{H}_2\text{O}
  • Using Isocyanates: Another approach involves reacting 2,6-dichloroaniline with an isocyanate followed by hydrolysis to yield the desired aldehyde.
  • Condensation Reactions: Condensation of appropriate phenolic derivatives with dichlorophenyl amines under acidic or basic conditions can also yield this compound .

The primary application of 2-((2,6-Dichlorophenyl)amino)benzaldehyde is as a pharmaceutical impurity standard in quality control and analytical chemistry related to Diclofenac Sodium production. Its role in research includes studying structure-activity relationships in drug design and development . Additionally, it serves as a precursor in organic synthesis for developing new pharmaceutical agents.

Interaction studies involving 2-((2,6-Dichlorophenyl)amino)benzaldehyde focus on its binding affinity and inhibitory effects on various enzymes and receptors. Research suggests that this compound may interact with cyclooxygenase enzymes, similar to its parent compound Diclofenac, contributing to its anti-inflammatory effects. Further studies are necessary to elucidate the complete mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-((2,6-Dichlorophenyl)amino)benzaldehyde. Notable examples include:

Compound NameMolecular FormulaKey Features
Diclofenac SodiumC₁₄H₁₁Cl₂N O₂Non-steroidal anti-inflammatory drug
4-Amino-3-chloro-benzaldehydeC₇H₆ClN OContains an amino group and a chlorine atom
4-ChloroanilineC₆H₄ClNSimple aromatic amine with one chlorine substituent
3-(4-Chlorophenyl)anilineC₁₂H₁₀ClNAromatic amine with a para-chloro substituent

Uniqueness: The unique aspect of 2-((2,6-Dichlorophenyl)amino)benzaldehyde lies in its specific dichloro substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity compared to other similar compounds. Its role as an impurity standard for Diclofenac Sodium further emphasizes its significance in pharmaceutical chemistry .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.7

Appearance

Yellow Solid

Melting Point

112-114˚C

UNII

9218J5N522

Other CAS

22121-58-0

Wikipedia

2-((2,6-dichlorophenyl)amino)benzaldehyde

Dates

Modify: 2023-08-15

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